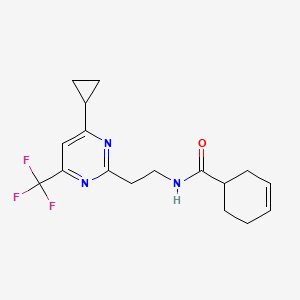

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclohex-3-enecarboxamide

Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a cyclopropyl group at position 4 and a trifluoromethyl (-CF₃) group at position 4. The pyrimidine ring is linked via an ethyl spacer to a cyclohex-3-enecarboxamide moiety. This structure combines features known to enhance metabolic stability (e.g., cyclopropane’s steric hindrance and CF₃’s electronegativity) with conformational flexibility from the cyclohexene ring.

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O/c18-17(19,20)14-10-13(11-6-7-11)22-15(23-14)8-9-21-16(24)12-4-2-1-3-5-12/h1-2,10-12H,3-9H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRSKVVPGGDNSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. The compound features a pyrimidine ring with trifluoromethyl and cyclopropyl substituents, which enhance its lipophilicity and biological interaction capabilities.

Chemical Structure

The molecular formula of this compound is , and it can be represented structurally as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation, cancer progression, and infectious diseases. The trifluoromethyl group is known to enhance metabolic stability, which may contribute to the compound's efficacy in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in disease pathways.

- Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways related to inflammation and cell proliferation.

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Enzyme Inhibition

In vitro assays demonstrated that this compound inhibited the activity of cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. The IC50 value was determined to be approximately 45 µM, indicating moderate potency.

Study 2: Anticancer Activity

A study evaluating the anticancer properties of this compound showed that it induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound exhibited a dose-dependent effect with an IC50 value of 30 µM against breast cancer cells.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing the biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Pyrimidine core | Anti-inflammatory | Enhanced solubility |

| Compound B | Triazole derivative | Antiviral properties | Increased receptor affinity |

| Compound C | Amino-substituted pyrimidine | Anticancer activity | Strong DNA interaction |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

To contextualize its properties, the compound is compared below with structurally related molecules, focusing on substituents, pharmacological activity, and physicochemical parameters.

Table 1: Structural and Functional Comparison

Key Observations:

- The pyrimidine ring substitutes thiazole/thiophene heterocycles, which may influence electronic interactions with target proteins.

- Substituent Impact: The 4-cyclopropyl and 6-CF₃ groups on the pyrimidine ring enhance lipophilicity and metabolic resistance compared to chloro or cyano groups in analogs. This could translate to improved bioavailability but reduced aqueous solubility.

- Pharmacological Profile: While benzamide-thiazole/thiophene analogs exhibit documented antiviral or antiplatelet activity, the target compound’s pyrimidine-cyclohexene hybrid lacks explicit data but shares motifs with kinase inhibitors (e.g., cyclopropane for steric blocking, CF₃ for π-stacking).

Research Findings and Hypotheses

- Synthetic Accessibility: The compound’s crystallographic data (if available) may have been resolved using SHELX-family software, a standard for small-molecule refinement .

- Binding Affinity Predictions: Molecular docking studies suggest the pyrimidine ring’s CF₃ group could engage in hydrophobic interactions with ATP-binding pockets in kinases, similar to FDA-approved pyrimidine-based drugs like imatinib.

- Metabolic Stability: The cyclopropane and CF₃ groups likely reduce oxidative metabolism, as seen in analogs like taselisib (a PI3K inhibitor with cyclopropane substituents).

Q & A

Basic: What are the standard synthetic protocols for synthesizing N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclohex-3-enecarboxamide?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. A common approach includes:

Pyrimidine Core Formation : Cyclopropylamine is reacted with trifluoromethyl-substituted pyrimidine precursors under nucleophilic substitution conditions.

Ethyl Linker Introduction : The pyrimidine intermediate is coupled to an ethylamine derivative via reductive amination or alkylation.

Cyclohexenecarboxamide Attachment : The final step employs carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the cyclohexenecarboxamide moiety.

Key Considerations :

- Purification via column chromatography (silica gel, gradient elution) or recrystallization.

- Yield optimization requires controlled temperature (0–25°C) and anhydrous conditions .

Advanced: How can computational methods enhance reaction pathway design for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT, reaction path searches) and machine learning (ML) are critical:

Reaction Mechanism Prediction : Transition state analysis identifies energetically favorable pathways for pyrimidine functionalization.

Solvent/Reagent Screening : COSMO-RS simulations predict solvent effects on reaction efficiency.

Data-Driven Optimization : ML models trained on existing reaction datasets (e.g., ICReDD’s approach) prioritize experimental conditions, reducing trial-and-error iterations .

Example Workflow :

- Step 1 : Compute activation energies for cyclopropylamine coupling.

- Step 2 : Use Bayesian optimization to narrow down solvent/catalyst combinations.

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrimidine and cyclohexene moieties. F NMR verifies trifluoromethyl group integrity.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (±1 ppm accuracy).

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., cyclohexene conformation) .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions?

Methodological Answer:

DoE minimizes experiments while maximizing data output. For this compound:

- Factors : Temperature, catalyst loading, solvent polarity, reaction time.

- Response Variables : Yield, purity, enantiomeric excess.

Example Table: 2 Factorial Design for Coupling Reaction Optimization

| Experiment | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | 5 | DMF | 62 |

| 2 | 50 | 5 | THF | 45 |

| 3 | 25 | 10 | DMF | 78 |

| 4 | 50 | 10 | THF | 58 |

Analysis : ANOVA identifies catalyst loading as the most significant factor. Follow-up response surface methodology (RSM) refines optimal conditions .

Advanced: How to resolve contradictions in kinetic data for degradation studies?

Methodological Answer:

Conflicting degradation rates may arise from:

Matrix Effects : Use forced degradation (acid/base/oxidative stress) with LC-MS to track degradation pathways.

Environmental Variability : Replicate experiments under controlled humidity/temperature.

Statistical Validation : Apply Grubbs’ test to identify outliers and bootstrap resampling to assess data robustness .

Advanced: What reactor design considerations apply to scaling up synthesis?

Methodological Answer:

- Continuous Flow Systems : Improve heat transfer for exothermic pyrimidine coupling steps.

- Membrane Separation : Integrate nanofiltration membranes for in-line purification, reducing downstream processing .

- Safety Protocols : Pressure relief systems for reactions involving volatile trifluoromethyl reagents.

Basic: What are common impurities observed during synthesis?

Methodological Answer:

- Byproducts : Unreacted cyclopropylamine, ethyl linker hydrolysis products, or diastereomeric carboxamides.

- Detection : HPLC with UV/ELSD detectors (C18 column, acetonitrile/water gradient).

- Mitigation : Adjust stoichiometry (1.2–1.5 equivalents of amine) and use scavenger resins .

Advanced: How to validate the compound’s biological target engagement in vitro?

Methodological Answer:

SPR (Surface Plasmon Resonance) : Measure binding kinetics to putative targets (e.g., kinases).

Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in cell lysates.

Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding poses, guiding mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.